molecular formula C17H18N2O2 B8511297 1-{[4-(Benzyloxy)phenyl]methyl}imidazolidin-2-one CAS No. 59023-10-8

1-{[4-(Benzyloxy)phenyl]methyl}imidazolidin-2-one

Cat. No.: B8511297
CAS No.: 59023-10-8
M. Wt: 282.34 g/mol
InChI Key: XONYERRJRPQJLX-UHFFFAOYSA-N
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Description

1-{[4-(Benzyloxy)phenyl]methyl}imidazolidin-2-one is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
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Properties

CAS No.

59023-10-8

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

1-[(4-phenylmethoxyphenyl)methyl]imidazolidin-2-one

InChI

InChI=1S/C17H18N2O2/c20-17-18-10-11-19(17)12-14-6-8-16(9-7-14)21-13-15-4-2-1-3-5-15/h1-9H,10-13H2,(H,18,20)

InChI Key

XONYERRJRPQJLX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 21.5 g (0.25 mole) portion of 2-imidazolidinone in 250 ml of dimethylsulfoxide was treated with 34.5 (0.25 mole) of K2CO3, 20.0 g (0.12 mole) of KI and 58.5 g (0.25 mole) of 4-benzyloxybenzyl chloride. The reaction mixture was heated to 105° over 0.5 hours, held at 105°-110° for 1.7 hours, poured with stirring into 1.5 l of H2O, stirred for 0.3 hours and filtered. The green-yellow solid was washed with 300 ml of H2O, air dried overnight, and dried to a constant weight at 60°, m.p. 110°-122°. Yield: 62 g (87%). Recrystallization from 1:1 methane: water gave an analytical sample, m.p. 156°-157°.
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0 (± 1) mol
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reactant
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[Compound]
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34.5
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0.25 mol
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reactant
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0 (± 1) mol
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58.5 g
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reactant
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250 mL
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1.5 L
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Synthesis routes and methods II

Procedure details

Imidazolidin-2-one (2.0 g; 23.23 mmol) was dissolved in dimethyl sulfoxide (DMSO; 30 ml). Potassium carbonate (3.10 g; 23.23 mmol), potassium iodide (0.95 g; 5.80 mmol) and 4-benzyloxybenzyl chloride (5.4 g; 23.23 mmol) were added thereto. The mixture was heated at 100° C. for 3 hours (h). Cooling to RT was followed by partition between water (100 ml) and ethyl acetate (EtOAc, 100 ml). The phases were separated and the aqueous phase was extracted with EtOAc (3×; 30 ml). The combined organic phases were washed with saturated NaCl solution (80 ml) and dried over MgSO4. The solvent was removed under reduced pressure in a rotary evaporator. Trituration of the residue with EtOAc (10 ml) triturated resulted in 1-(4-benzyloxybenzyl)-imidazolidin-2-one (2.10 g; 7.43 mmol). MS: 283.15 (M+H); Rt: 1.38 min (method: gradient 0 min 90% H2O (0.05% TFA) 1.9 min 95% acetonitrile, 95% acetonitrile to 2.4 min, 10% acetonitrile 2.45 min; flow rate 1 ml/min; column 0.4 μL (YMC J'sphere ODS H80 20X2 1.4μ); 30° C.)
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2 g
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30 mL
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3.1 g
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reactant
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0.95 g
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5.4 g
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reactant
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